molecular formula C16H18FN5O B12228477 1-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyridin-3-yl)ethan-1-one

1-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyridin-3-yl)ethan-1-one

Cat. No.: B12228477
M. Wt: 315.35 g/mol
InChI Key: ZIAGNQQKEQDPLV-UHFFFAOYSA-N
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Description

1-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyridin-3-yl)ethan-1-one is a complex organic compound that features a pyrimidine ring, a piperazine ring, and a pyridine ring. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyridin-3-yl)ethan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine and pyridine intermediates, followed by their coupling with piperazine under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyridin-3-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-fibrotic and anti-tumor activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and pyridine rings may facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other pyrimidine and pyridine derivatives, such as:

Properties

Molecular Formula

C16H18FN5O

Molecular Weight

315.35 g/mol

IUPAC Name

1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-pyridin-3-ylethanone

InChI

InChI=1S/C16H18FN5O/c1-12-15(17)16(20-11-19-12)22-7-5-21(6-8-22)14(23)9-13-3-2-4-18-10-13/h2-4,10-11H,5-9H2,1H3

InChI Key

ZIAGNQQKEQDPLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)CC3=CN=CC=C3)F

Origin of Product

United States

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